4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a phenoxy group and a benzyl moiety, which may contribute to its biological activity. It is classified under the category of phenoxyalkylamines, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
The compound can be synthesized from various starting materials, including phenols and anilines, through specific chemical reactions. Research indicates that derivatives of this compound are being explored for their therapeutic potential, particularly in targeting certain types of tumors and other diseases .
4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline belongs to the class of organic compounds known as amines, specifically arylamines, due to the presence of an aniline group. Its structure suggests it may also exhibit properties typical of ether compounds due to the phenoxyethoxy linkage.
The synthesis of 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Technical details such as temperature control, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular formula for 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is C₁₈H₁₈N₂O₃. The compound features:
This structural arrangement provides insights into its potential interactions with biological targets.
4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline can undergo various chemical reactions typical for amines and ethers:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is primarily related to its interaction with specific biological targets, such as receptors or enzymes involved in disease processes. For instance, compounds in this class may inhibit certain pathways involved in tumor growth or inflammation by binding to target proteins and modulating their activity.
Research has indicated that similar compounds exhibit selective inhibition against tumor cells by targeting specific transporters or receptors . The exact mechanism for this compound would require further investigation through biochemical assays and molecular docking studies.
4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is expected to have moderate solubility in organic solvents due to its hydrophobic aromatic rings and limited solubility in water because of its amine group.
Key chemical properties include:
Relevant analyses such as spectral data (NMR, IR) would provide further insights into its physical properties.
4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline has potential applications in:
Research continues into optimizing its synthesis and evaluating its efficacy in clinical settings .
The synthesis of 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline employs strategic multi-step approaches to construct its complex molecular architecture featuring dual ether linkages and a tertiary amine core. One optimized pathway involves sequential nucleophilic substitutions starting from 3-(2-phenoxyethoxy)aniline (CAS# unavailable) as a key intermediate, which undergoes reductive amination with 4-phenoxybenzaldehyde [6] [8]. Alternative routes utilize Ullmann-type coupling for ether bond formation prior to benzylation, achieving overall yields of 65-78% after purification . Critical challenges include suppressing oligomerization during benzylation and managing the ortho-effect imposed by the phenoxyethoxy substituent, which can sterically hinder amine coupling.
A breakthrough methodology adapted from catalyst-free imine condensation–isoaromatization (demonstrated for analogous 2-benzyl N-substituted anilines) enables efficient construction of the benzylaniline core under mild conditions. This approach utilizes (E)-2-arylidene-3-cyclohexenones reacting with primary amines through sequential imine formation and tautomerization-driven aromatization, yielding target structures in 82% efficiency when performed in dimethoxyethane (DME) at 60°C [3].
Table 1: Comparative Analysis of Synthesis Pathways
Route | Key Steps | Yield (%) | Reaction Time (h) | Solvent System |
---|---|---|---|---|
Reductive Amination | 1. Intermediate synthesis 2. NaBH₄ reduction | 65-71 | 24-36 | Ethanol/THF |
Imine Condensation | 1. Imine formation 2. Isoaromatization | 82 | 11 | Dimethoxyethane (DME) |
Ullmann Etherification | 1. Cu-catalyzed ether coupling 2. Benzylation | 73-78 | 18-24 | Toluene/DMF |
The phenoxyethoxy moiety in 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline exhibits distinctive reactivity patterns governed by electronic and steric factors. Electrophilic aromatic substitution occurs preferentially at the para-position of the terminal phenyl ring (away from the ethyleneoxy tether), with halogenation yielding mono-substituted products in >90% regioselectivity [10]. This selectivity arises from diminished resonance donation through the flexible ethyleneoxy chain, contrasting with the stronger directing effects in rigid analogs.
Modification of the ethyleneoxy spacer demonstrates remarkable tunability: replacing oxygen with sulfur increases electron delocalization, while chain elongation (e.g., triethyleneoxy derivatives) enhances conformational flexibility. Such modifications directly influence the compound's dipole moment and crystal packing efficiency, as confirmed by XRD analysis of analogous structures [3]. The benzylamine nitrogen exerts a moderate ortho-directing effect during nitration, enabling selective functionalization at the ortho-phenoxy position when using mild nitrating agents (AcONO₂, 0°C) [10].
Table 2: Regioselective Modification Outcomes
Reaction Type | Target Position | Regioselectivity (%) | Directing Group Influence |
---|---|---|---|
Halogenation (Cl₂) | Phenoxy para | 92 | Ethyleneoxy chain electron withdrawal |
Nitration (AcONO₂) | Aniline ortho | 85 | Benzylamine nitrogen donation |
Friedel-Crafts Acylation | Benzyl para | 78 | Alkoxy group conjugation |
Palladium-catalyzed C–N coupling has revolutionized the benzylation step in synthesizing 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline. Systems employing Pd₂(dba)₃/Xantphos (2 mol%) with Cs₂CO₃ base in toluene (100°C) achieve >95% conversion with minimized diarylation byproducts [10]. Copper-based alternatives like CuCl/1,10-phenanthroline (5 mol%) in DMSO at 120°C offer cost-effective solutions, albeit with reduced yields (70-75%) due to homocoupling side reactions.
For N-alkylation, reductive amination protocols using NaBH₃CN in MeOH/HOAc provide superior stereocontrol over direct alkylation. This method capitalizes on the in situ imine formation from 3-(2-phenoxyethoxy)aniline and 4-phenoxybenzaldehyde, followed by borohydride reduction, yielding the target amine with >98% regiochemical fidelity [8] [10]. Microwave-assisted reactions (100W, 140°C) dramatically reduce coupling times from 24 hours to <30 minutes while maintaining 85-90% yields [3].
Sustainable synthesis of 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline emphasizes atom economy and energy reduction. Solvent-free benzylation utilizing excess 3-(2-phenoxyethoxy)aniline as both reactant and reaction medium achieves 89% conversion at 80°C, eliminating volatile organic solvents [3]. Nickel-catalyzed nitroarene reduction – a key step for generating aniline intermediates – employs Na₂S₂O₄ in aqueous ethanol, providing cleaner profiles than traditional tin chloride methods .
Industrial implementations feature continuous flow hydrogenation with heterogeneous Pd/C catalysts (20 bar H₂, 80°C), reducing reaction times from hours to minutes while achieving 99.9% purity by HPLC. Waste minimization is further accomplished through in-line solvent recovery systems that distill and recycle DME and toluene solvents, decreasing E-factors by 62% compared to batch processes [3] .
Table 3: Green Chemistry Metrics Comparison
Method | PMI (Process Mass Intensity) | E-Factor | Energy Consumption (kJ/mol) |
---|---|---|---|
Traditional Batch Synthesis | 58 | 46 | 12,500 |
Solvent-Free Benzylation | 15 | 8 | 7,200 |
Continuous Flow Hydrogenation | 22 | 12 | 9,800 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1